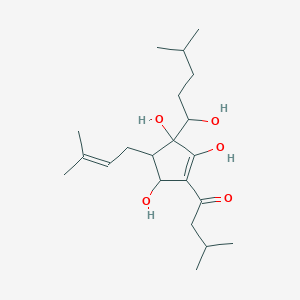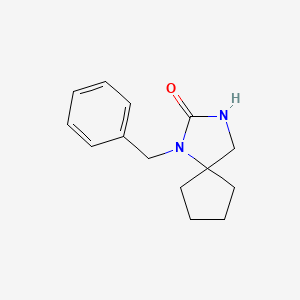
1-(2-(N-(Cyclohexylmethyl)-p-anisidino)ethyl)-1-methyl-piperidinium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(N-(Cyclohexylmethyl)-p-anisidino)ethyl)-1-methyl-piperidinium bromide is a complex organic compound with a unique structure that includes a piperidinium core, a cyclohexylmethyl group, and a p-anisidino moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(N-(Cyclohexylmethyl)-p-anisidino)ethyl)-1-methyl-piperidinium bromide typically involves multiple steps:
Formation of the p-anisidino moiety: This can be achieved through the reaction of p-anisidine with an appropriate alkylating agent under controlled conditions.
Cyclohexylmethylation: The p-anisidino compound is then reacted with cyclohexylmethyl chloride in the presence of a base to form the N-(cyclohexylmethyl)-p-anisidino intermediate.
Piperidinium formation: The intermediate is further reacted with 1-methylpiperidine under suitable conditions to form the final compound.
Bromination: The final step involves the addition of bromine to form the piperidinium bromide salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-(N-(Cyclohexylmethyl)-p-anisidino)ethyl)-1-methyl-piperidinium bromide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous solutions.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as hydroxide ions, alkoxides, and amines.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperidinium compounds, while oxidation and reduction can lead to different oxidation states of the compound.
Applications De Recherche Scientifique
1-(2-(N-(Cyclohexylmethyl)-p-anisidino)ethyl)-1-methyl-piperidinium bromide has several scientific research applications:
Medicinal Chemistry: It can be used as a precursor or intermediate in the synthesis of pharmaceutical compounds.
Biological Studies: The compound can be used to study the interactions of piperidinium derivatives with biological targets.
Industrial Applications: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 1-(2-(N-(Cyclohexylmethyl)-p-anisidino)ethyl)-1-methyl-piperidinium bromide involves its interaction with specific molecular targets. The piperidinium core can interact with various receptors or enzymes, leading to a range of biological effects. The cyclohexylmethyl and p-anisidino groups can modulate the compound’s affinity and specificity for these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2-(N-(Cyclohexylmethyl)-p-anisidino)ethyl)-1-methyl-piperidinium chloride
- 1-(2-(N-(Cyclohexylmethyl)-p-anisidino)ethyl)-1-methyl-piperidinium iodide
Uniqueness
1-(2-(N-(Cyclohexylmethyl)-p-anisidino)ethyl)-1-methyl-piperidinium bromide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromide ion can influence the compound’s solubility, reactivity, and interactions with biological targets compared to its chloride and iodide analogs.
Propriétés
Numéro CAS |
102207-25-0 |
|---|---|
Formule moléculaire |
C22H37BrN2O |
Poids moléculaire |
425.4 g/mol |
Nom IUPAC |
N-(cyclohexylmethyl)-4-methoxy-N-[2-(1-methylpiperidin-1-ium-1-yl)ethyl]aniline;bromide |
InChI |
InChI=1S/C22H37N2O.BrH/c1-24(16-7-4-8-17-24)18-15-23(19-20-9-5-3-6-10-20)21-11-13-22(25-2)14-12-21;/h11-14,20H,3-10,15-19H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
XFAFSVMYJOKOHS-UHFFFAOYSA-M |
SMILES canonique |
C[N+]1(CCCCC1)CCN(CC2CCCCC2)C3=CC=C(C=C3)OC.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


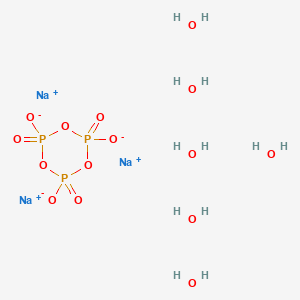
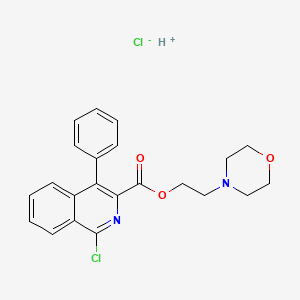
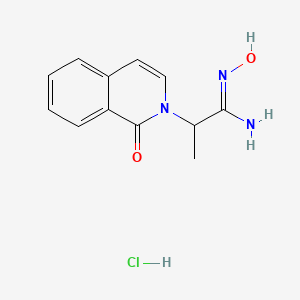
![Propanamide, N-[5-[bis[2-(2-cyanoethoxy)ethyl]amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B12774089.png)

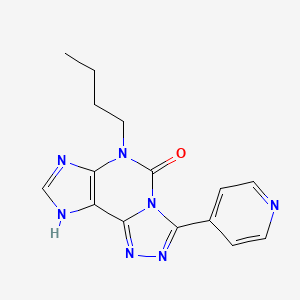
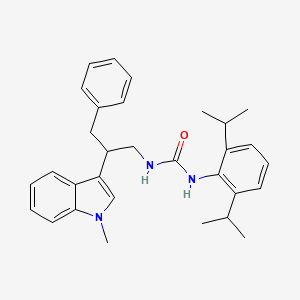


![N'-[2-[2-[2-(dimethylamino)ethyl-methylamino]ethyl-methylamino]ethyl]-N,N,N'-trimethylethane-1,2-diamine;ethane-1,2-diol;formic acid](/img/structure/B12774140.png)


